Methods of Synthesis
The synthesis of (1-pentylheptyl)cyclohexane can be achieved through several methods, primarily involving alkylation reactions. One common approach is the alkylation of cyclohexane using pentyl and heptyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under reflux conditions to facilitate the formation of the desired product.
Key parameters for this synthesis include:
Another method involves the use of catalytic hydrogenation of corresponding alkene precursors, where cyclohexene derivatives undergo hydrogenation in the presence of catalysts like palladium or platinum .
Structural Characteristics
The molecular structure of (1-pentylheptyl)cyclohexane features:
The compound can be represented using various structural formulas:
CCCCCC(C1CCCCC1)CCCCCC
InChI=1S/C18H36/c1-3-5-7-9-11-13-15-17-18(2)14-12-10-8-6-4/h1,3-18H2
The presence of both branched and linear alkyl groups contributes to its unique interactions in various chemical environments .
Reactivity Profile
(1-Pentylheptyl)cyclohexane exhibits typical reactivity patterns associated with aliphatic hydrocarbons. It can undergo:
The compound's stability under normal conditions makes it less reactive compared to more functionalized organic compounds
Key Properties
These properties indicate that (1-pentylheptyl)cyclohexane behaves as a typical hydrocarbon, exhibiting low polarity and high volatility .
Scientific Applications
(1-Pentylheptyl)cyclohexane has potential applications in various fields:
Research continues into its properties and potential applications in material science and organic chemistry .
(1-Pentylheptyl)cyclohexane is a branched-chain alkylcyclohexane with the molecular formula C₁₈H₃₆. Its structure comprises a cyclohexane ring substituted with a 1-pentylheptyl group—a 12-carbon alkyl chain featuring a pentyl branch at the first carbon. This branching pattern classifies it as a sec-alkyl substituent, analogous to the sec-butyl configuration but with extended carbon chains [4] [9]. The cyclohexane ring adopts a chair conformation, minimizing steric strain, while the branched alkyl chain induces steric crowding that influences molecular packing and intermolecular interactions. Unlike linear alkylcyclohexanes (e.g., n-pentylcyclohexane, C₁₁H₂₂), this compound’s branched architecture enhances hydrophobicity and reduces crystallinity, properties relevant to material science applications [5] [6] [9].
Table 1: Key Structural Attributes of (1-Pentylheptyl)cyclohexane
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₁₈H₃₆ | High carbon content enhances hydrophobicity |
Alkyl Chain Configuration | sec-Dodecyl (C₁₂H₂₅) with C₅ branch | Steric hindrance affects conformation |
Cyclohexane Conformation | Chair | Minimizes ring strain |
Calculated LogP* | ~9.2 (est. from n-butylcyclohexane) | Predicts lipid solubility |
Estimated via fragment addition using *n-butylcyclohexane LogP = 5.07 [6]*
Branched alkylcyclohexanes serve as critical intermediates in organic synthesis and industrial processes. Their hydrophobic cores facilitate solvation of non-polar compounds, while their tunable branching enables precise control over physical properties like viscosity and melting point. For instance, n-butylcyclohexane (boiling point 181°C, density 0.800 g/mL) demonstrates lower volatility and higher density than linear alkanes, making it suitable as a solvent in polymer resin formulations [6] [10]. Industrially, alkylcyclohexanes act as precursors to plasticizers—such as those derived from butanal (C₄H₈O), which is oxidized to 2-ethylhexanol for PVC softening [2]. Branched derivatives like (1-Pentylheptyl)cyclohexane extend this utility by disrupting molecular symmetry, thereby suppressing solidification points and improving low-temperature fluidity in lubricants [5] [9].
Current research aims to:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0